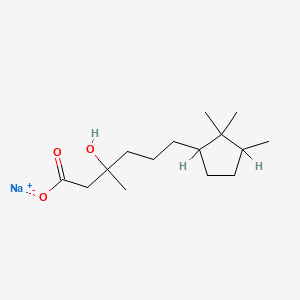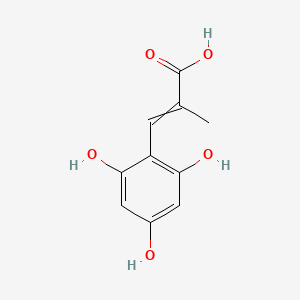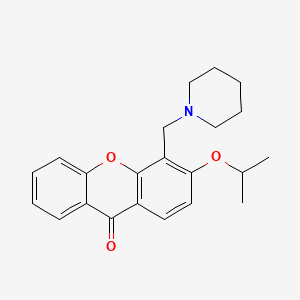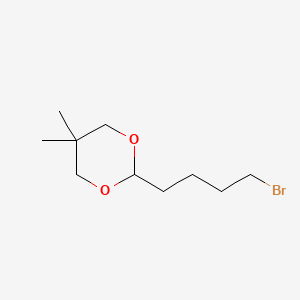
beta-Hydroxy-beta,2,2,3-tetramethylcyclopentanehexanoic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-Hydroxy-beta,2,2,3-tetramethylcyclopentanehexanoic acid sodium salt: is a complex organic compound with a unique structure that includes a cyclopentane ring substituted with multiple methyl groups and a hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-Hydroxy-beta,2,2,3-tetramethylcyclopentanehexanoic acid sodium salt typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of methyl groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Addition of the hydroxy group: Hydroxylation reactions using oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Formation of the hexanoic acid side chain: This can be done through various organic synthesis techniques, including Grignard reactions or Friedel-Crafts acylation.
Conversion to the sodium salt: Neutralization of the acid with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The methyl groups and hydroxy group can participate in substitution reactions, where they are replaced by other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols, alkanes.
Substitution products: Halogenated compounds, amines, thiols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, beta-Hydroxy-beta,2,2,3-tetramethylcyclopentanehexanoic acid sodium salt can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the effects of cyclopentane derivatives on cellular processes. It may serve as a model compound for investigating the interactions between small molecules and biological macromolecules.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of beta-Hydroxy-beta,2,2,3-tetramethylcyclopentanehexanoic acid sodium salt involves its interaction with specific molecular targets. The hydroxy group and the cyclopentane ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular responses and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
beta-Hydroxybutyric acid: A simpler beta-hydroxy acid with similar functional groups but a less complex structure.
beta-Hydroxy-beta-methylbutyric acid: Another beta-hydroxy acid with a different substitution pattern on the cyclopentane ring.
Cyclopentane carboxylic acid: A compound with a similar cyclopentane ring but lacking the hydroxy and methyl groups.
Uniqueness
beta-Hydroxy-beta,2,2,3-tetramethylcyclopentanehexanoic acid sodium salt is unique due to its highly substituted cyclopentane ring and the presence of both hydroxy and hexanoic acid functional groups. This combination of features provides distinct chemical reactivity and potential biological activity, setting it apart from simpler analogs.
Propiedades
Número CAS |
57272-28-3 |
|---|---|
Fórmula molecular |
C15H27NaO3 |
Peso molecular |
278.36 g/mol |
Nombre IUPAC |
sodium;3-hydroxy-3-methyl-6-(2,2,3-trimethylcyclopentyl)hexanoate |
InChI |
InChI=1S/C15H28O3.Na/c1-11-7-8-12(14(11,2)3)6-5-9-15(4,18)10-13(16)17;/h11-12,18H,5-10H2,1-4H3,(H,16,17);/q;+1/p-1 |
Clave InChI |
BMQSKAWWTIRIBY-UHFFFAOYSA-M |
SMILES canónico |
CC1CCC(C1(C)C)CCCC(C)(CC(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine](/img/structure/B13949059.png)

![2-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13949074.png)



![7,9,11-trimethylbenzo[c]acridine](/img/structure/B13949100.png)
![8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13949104.png)
![2-Ethyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13949105.png)
![4-[2-(2-Methylphenyl)ethyl]aniline](/img/structure/B13949107.png)
![2-[4-(Aminomethyl)phenoxy]propan-1-amine](/img/structure/B13949111.png)


